4-amino-N-(3-methoxypropyl)benzenesulfonamide

Description

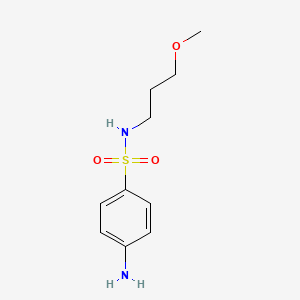

4-Amino-N-(3-methoxypropyl)benzenesulfonamide is a sulfonamide derivative with the molecular formula C₁₀H₁₆N₂O₃S and an average molecular mass of 244.309 g/mol . Its IUPAC name is this compound, and it features a sulfonamide group (-SO₂NH-) linked to a 4-aminophenyl ring and a 3-methoxypropyl side chain. This compound has been studied for its role in forming transition metal complexes (e.g., Ru(III)) with enhanced antimicrobial and anticancer properties .

Properties

IUPAC Name |

4-amino-N-(3-methoxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-15-8-2-7-12-16(13,14)10-5-3-9(11)4-6-10/h3-6,12H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBIDYMRZQDJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586161 | |

| Record name | 4-Amino-N-(3-methoxypropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27678-19-9 | |

| Record name | 4-Amino-N-(3-methoxypropyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-amino-N-(3-methoxypropyl)benzenesulfonamide generally follows a multi-step approach:

Step 1: Sulfonyl Chloride Formation

Starting from a suitable aniline derivative such as 4-aminoaniline or N-acetyl-o-anisidine, treatment with chlorosulfonic acid yields the corresponding sulfonyl chloride intermediate. This reaction is typically conducted under controlled temperature (e.g., 0°C to room temperature) to avoid side reactions and degradation.Step 2: Sulfonamide Formation

The sulfonyl chloride intermediate is then reacted with 3-methoxypropylamine (a primary amine) to form the sulfonamide linkage. This nucleophilic substitution proceeds under mild basic conditions (e.g., in the presence of triethylamine or pyridine) to neutralize the released hydrochloric acid and to drive the reaction to completion.Step 3: Deprotection or Hydrolysis (if needed)

If the starting aniline was protected (e.g., acetylated), a deprotection step involving hydrolysis under alkaline conditions is performed to liberate the free amino group on the benzene ring.

This general route is supported by patent literature describing similar sulfonamide compounds with methoxy substituents, where N-acetyl-o-anisidine is converted to sulfonyl chloride and then reacted with amines to yield sulfonamides.

Specific Preparation Details from Literature

Sulfonyl Chloride Synthesis:

N-acetyl-o-anisidine is treated with chlorosulfonic acid to yield the sulfonyl chloride derivative. The reaction is typically performed at low temperatures (-2°C to 0°C) to control reactivity and prevent side reactions.Amination with 3-Methoxypropylamine:

The sulfonyl chloride intermediate is reacted with 3-methoxypropylamine under basic conditions. The reaction mixture is stirred, often at room temperature or slightly elevated temperatures, for several hours to ensure complete conversion to the sulfonamide.Hydrolysis to Free Amine:

If the starting material was acetylated, the sulfonamide intermediate is hydrolyzed using caustic soda (NaOH) to remove the acetyl protecting group, yielding the free 4-amino sulfonamide derivative.Alternative Reductive Amination Route:

Another approach involves reductive amination starting from 4-aminobenzenesulfonamide and an aldehyde derivative of the methoxypropyl group. For example, reaction with 3-methoxypropionaldehyde under reductive amination conditions (using sodium borohydride or sodium triacetoxyborohydride) can yield the desired N-substituted sulfonamide. However, mild reductive amination often requires preformation of the imine intermediate and may need optimization of reaction conditions for good yields.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Sulfonyl chloride formation | Chlorosulfonic acid | 0°C to room temp | 30 min to 2 hrs | Controlled addition, low temp |

| Sulfonamide formation | 3-Methoxypropylamine, base (e.g., triethylamine) | Room temp to 60°C | 2 to 12 hrs | Stirring under inert atmosphere |

| Hydrolysis (if acetylated) | NaOH aqueous solution | 60°C | 1 to 4 hrs | Deprotection step |

| Reductive amination alternative | 4-Aminobenzenesulfonamide + 3-methoxypropionaldehyde + NaBH4 | Reflux in ethanol | 6 to 12 hrs | Preformation of imine recommended |

Characterization and Purification

Purification:

The crude product is typically purified by recrystallization from methanol or ethanol or by column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures).-

- NMR Spectroscopy: Aromatic protons appear in the δ 6.5–8.0 ppm range; methoxy and methylene protons of the 3-methoxypropyl group appear at δ ~3.3–4.0 ppm.

- FT-IR: Characteristic sulfonamide S=O stretching bands near 1350 cm⁻¹ and 1150 cm⁻¹; N-H stretching near 3300 cm⁻¹.

- Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight of this compound.

- Elemental Analysis: Confirms purity and correct elemental composition.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonyl chloride route | N-acetyl-o-anisidine, chlorosulfonic acid | Chlorosulfonic acid, 3-methoxypropylamine, base, hydrolysis | Straightforward, scalable | Requires protection/deprotection |

| Reductive amination route | 4-Aminobenzenesulfonamide, 3-methoxypropionaldehyde | Sodium borohydride, ethanol, reflux | Avoids sulfonyl chloride handling | May require imine preformation |

| Buchwald-Hartwig coupling* | 4-Bromo-substituted sulfonamide, amines | Pd catalyst, base, solvent | Versatile for analog synthesis | More complex, requires catalyst |

*Note: Buchwald-Hartwig coupling is more common for aryl amine substitutions but may be adapted for related sulfonamide derivatives.

Research Findings and Practical Considerations

The sulfonyl chloride intermediate is highly reactive and must be handled under controlled conditions to avoid hydrolysis or side reactions.

The choice of amine nucleophile and solvent affects yield and purity; polar aprotic solvents and mild bases favor cleaner reactions.

Reductive amination methods provide an alternative when sulfonyl chloride intermediates are unstable or difficult to isolate.

Industrial scale synthesis may utilize continuous flow reactors for better temperature and reaction time control, improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-methoxypropyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-amino-N-(3-methoxypropyl)benzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Industry: Used as a corrosion inhibitor to protect metals from degradation.

Mechanism of Action

The mechanism of action of 4-amino-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, its antimicrobial properties may be due to its ability to inhibit the activity of enzymes essential for bacterial growth .

Comparison with Similar Compounds

Key Findings :

- Longer alkyl chains (e.g., butyl, pentyl) increase lipophilicity, which may enhance membrane permeability but reduce solubility .

Halogen-Substituted Derivatives

Halogenation of the aromatic ring significantly alters electronic properties and bioactivity:

Key Findings :

- Fluoro and chloro substituents reduce electron density on the aromatic ring, affecting binding to biological targets (e.g., DNA or enzymes) .

- The amino group in the target compound allows for hydrogen bonding and metal coordination, absent in halogenated analogs .

Methyl-Substituted and Heterocyclic Analogs

Modifications to the aromatic ring or side chain further diversify properties:

Biological Activity

4-amino-N-(3-methoxypropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, synthesizing findings from diverse studies to present a comprehensive overview.

This compound features a sulfonamide group that is known for its ability to interact with various biological targets. The compound's mechanism of action primarily involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to significant biochemical effects, such as inhibition of bacterial growth or modulation of inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity. Its mechanism likely involves the inhibition of enzymes critical for bacterial survival.

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of sulfonamides can suppress the expression of pro-inflammatory cytokines such as IL-1β and IL-6. For instance, compounds structurally related to this compound have been shown to significantly reduce mRNA levels of these cytokines in cell models subjected to lipopolysaccharide (LPS)-induced inflammation .

Case Study: In Vivo Inflammatory Response

A study evaluated the anti-inflammatory effects of related compounds in a mouse model. The results indicated that treatment with these compounds led to a significant decrease in plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers associated with liver inflammation, suggesting a protective effect against LPS-induced liver damage .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-amino-N-(3-chloro-4-methylphenyl)benzamide | Moderate antimicrobial | Inhibition of bacterial enzyme |

| 3-(aminomethyl)-N,N-diisopropylbenzenesulfonamide | Anti-inflammatory | Inhibition of NF-κB pathway |

| 2-amino-N-pentyl-2-phenylethanamide benzenesulfonate | Antimicrobial | Disruption of bacterial cell wall synthesis |

The unique combination of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-(3-methoxypropyl)benzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is synthesized via sulfonylation of 4-aminobenzenesulfonyl chloride with 3-methoxypropylamine. Key steps include:

- Reagent selection : Use thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate from 4-aminobenzenesulfonic acid .

- Solvent optimization : Pyridine or dimethylformamide (DMF) is recommended to neutralize HCl byproducts and enhance reaction efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can the molecular geometry of this compound be verified experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations:

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO or methanol) to grow high-quality crystals.

- Data refinement : Employ SHELX programs (e.g., SHELXL) for structure solution and refinement. Validate bond lengths/angles against density functional theory (DFT) calculations to resolve discrepancies .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Combine molecular docking and quantitative structure-activity relationship (QSAR) modeling:

- Docking : Use AutoDock Vina or Schrödinger Suite to screen derivatives against target proteins (e.g., carbonic anhydrase or antimicrobial enzymes). Validate poses with molecular dynamics simulations.

- QSAR : Train models using descriptors like logP, polar surface area, and Hammett constants. Cross-validate with experimental IC₅₀ data from enzyme inhibition assays .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. SCXRD) for sulfonamide derivatives?

- Methodological Answer :

- Dynamic effects : NMR captures time-averaged conformations, while SCXRD provides static snapshots. Compare temperature-dependent NMR with variable-temperature XRD to assess conformational flexibility.

- Tautomerism analysis : Use DFT to model possible tautomers and calculate their NMR chemical shifts. Match computed spectra with experimental data to identify dominant tautomers .

Q. How can substituent effects on sulfonamide reactivity be quantified for structure-property relationship studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.